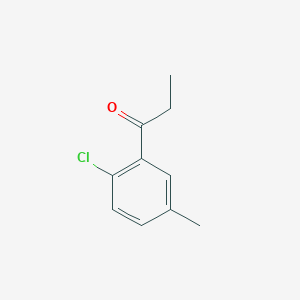

1-(2-Chloro-5-methylphenyl)propan-1-one

Description

Properties

Molecular Formula |

C10H11ClO |

|---|---|

Molecular Weight |

182.64 g/mol |

IUPAC Name |

1-(2-chloro-5-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11ClO/c1-3-10(12)8-6-7(2)4-5-9(8)11/h4-6H,3H2,1-2H3 |

InChI Key |

BNPFVNLMQJDMDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

2-Chloro-5-methylbenzene+Propionyl chlorideAlCl31-(2-Chloro-5-methylphenyl)propan-1-one

Industrial Production Methods

In an industrial setting, the synthesis of 1-(2-Chloro-5-methylphenyl)propan-1-one may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-methylphenyl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: 2-Chloro-5-methylbenzoic acid

Reduction: 1-(2-Chloro-5-methylphenyl)propan-1-ol

Substitution: 1-(2-Amino-5-methylphenyl)propan-1-one

Scientific Research Applications

1-(2-Chloro-5-methylphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituent type and position, leading to variations in properties:

- Steric Effects : The 2-chloro and 5-methyl substituents create steric hindrance, which may influence reaction kinetics in synthetic pathways compared to less substituted derivatives .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: Unlike hydroxy-substituted analogs (e.g., ), the target compound lacks strong hydrogen bond donors, reducing crystalline network formation. This may lower melting points compared to chalcone derivatives .

- Solubility : The chloro and methyl groups likely enhance lipophilicity relative to polar derivatives like 4-propionylphenyl acetate (), impacting solubility in aqueous media .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-5-methylphenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Friedel-Crafts Acylation : React 2-chloro-5-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor temperature (optimized at 0–5°C to minimize side reactions) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Typical yields range from 60–75%, depending on substituent steric effects .

- Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Catalyst | AlCl₃ (1.2 equiv) |

| Yield | 60–75% |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-(2-Chloro-5-methylphenyl)propan-1-one?

- Methodology :

- ¹H NMR : Expect a singlet at δ 2.4 ppm (3H, methyl group on phenyl), a triplet at δ 3.1 ppm (2H, CH₂ adjacent to ketone), and aromatic protons split into distinct patterns due to chloro and methyl substituents .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Data Interpretation : Compare peaks with analogous compounds like 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, where similar splitting patterns are observed .

Advanced Research Questions

Q. How does the steric and electronic environment of the chloro and methyl substituents affect the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- Electronic Effects : The electron-withdrawing Cl group activates the ketone toward nucleophilic attack, while the methyl group (electron-donating) may sterically hinder access to the carbonyl.

- Experimental Validation : Perform reactions with Grignard reagents (e.g., MeMgBr) under controlled conditions. Monitor reaction progress via TLC and quantify steric effects using Hammett substituent constants .

Q. What strategies mitigate sample degradation during long-term stability studies of 1-(2-Chloro-5-methylphenyl)propan-1-one?

- Methodology :

- Storage : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent photolytic cleavage of the C-Cl bond and oxidation of the ketone .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Compare with real-time data to model shelf-life .

- Data :

| Condition | Degradation Rate (%/week) |

|---|---|

| 25°C (ambient) | 0.8% |

| 40°C/75% RH | 3.2% |

Q. How can computational modeling (DFT) predict the compound’s behavior in catalytic systems?

- Methodology :

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model the molecule. Validate against crystallographic data from analogs (e.g., 1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one) .

- Reactivity Prediction : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental results from kinetic studies .

Contradictions and Resolutions

- Spectral Data Variability : Discrepancies in reported IR stretches (e.g., C=O at 1680 vs. 1700 cm⁻¹) may arise from solvent polarity or instrument calibration. Always cross-reference with NMR and HRMS .

- Yield Optimization : Conflicting reports on AlCl₃ stoichiometry (1.0 vs. 1.2 equiv) suggest sensitivity to moisture. Use rigorous drying protocols for reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.